![molecular formula C16H18BNO4 B1404531 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole-2,5-dione CAS No. 2096998-42-2](/img/structure/B1404531.png)
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole-2,5-dione
Overview
Description
The compound is a derivative of pyrrole-2,5-dione (also known as maleimide) with a phenyl group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 3-position of the phenyl group . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is a commonly used boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be expected to have the planar maleimide core with the phenyl and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups extending out from the plane. The boron atom in the dioxaborolane group would be expected to be trigonal planar, with the oxygen atoms and the carbon atom of the phenyl group forming the corners of the triangle .Chemical Reactions Analysis
The boronic ester group in this compound can participate in a variety of reactions. It can undergo transmetallation with a transition metal catalyst to form a new carbon-carbon bond in a cross-coupling reaction . The maleimide group can react with nucleophiles, particularly thiols, amines, and hydroxylamines, to form covalent adducts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the maleimide, phenyl, and boronic ester groups. It would likely be a solid at room temperature, with a relatively high melting point due to the presence of the planar and conjugated maleimide and phenyl groups .Scientific Research Applications
The compound 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole-2,5-dione has several scientific research applications due to its chemical properties. Below is a comprehensive analysis of six unique applications, each detailed in its own section.
Organic Synthesis: Suzuki-Miyaura Cross-Coupling Reactions
This compound is commonly used in Suzuki-Miyaura cross-coupling reactions , which are a type of palladium-catalyzed cross-coupling process. It is instrumental in forming carbon-carbon bonds, a fundamental step in the synthesis of various organic compounds. The presence of the dioxaborolane moiety allows for the formation of boronic esters , which are crucial intermediates in these reactions.
Medicinal Chemistry: Drug Design and Development
In medicinal chemistry, this compound’s boronate group can be used to create prodrugs . These are drugs that, upon administration, are metabolized into an active pharmacological substance. The boronate group’s reactivity is leveraged to modify the pharmacokinetic properties of drugs, potentially improving their efficacy and safety profiles.
Material Science: Organic Light-Emitting Diodes (OLEDs)
The compound’s structural motif is valuable in the field of material science , particularly in the development of organic light-emitting diodes (OLEDs) . Its ability to transfer electrons and holes makes it a candidate for use in the emissive layers of OLEDs, which are used in a variety of display and lighting technologies.
Catalysis: Transition Metal Catalysts
Transition metal catalysis: often employs this compound as a ligand . Its ability to coordinate with metals can enhance the catalytic activity and selectivity of metal complexes. This is particularly useful in reactions that require precise control over the reaction environment, such as hydroboration of alkenes and alkynes .
Agricultural Chemistry: Pesticide Development
In agricultural chemistry, the compound can be used to synthesize pesticides . The boronate functionality can interact with biological systems in plants and insects, leading to the development of new pesticides with specific modes of action.
Analytical Chemistry: Chemical Sensors
Finally, in analytical chemistry, this compound can be utilized in the design of chemical sensors . The boronate group can bind with various analytes, causing a detectable change in the sensor’s properties. This is particularly useful for the detection of environmental pollutants or biological markers.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BNO4/c1-15(2)16(3,4)22-17(21-15)11-6-5-7-12(10-11)18-13(19)8-9-14(18)20/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUHZBAAKKUFGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole-2,5-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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